molecular formula C20H22N2O3 B2462905 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one CAS No. 691398-52-4

1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one

Cat. No.: B2462905
CAS No.: 691398-52-4
M. Wt: 338.407
InChI Key: KJDGZAXROLFVNC-UHFFFAOYSA-N
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Description

The compound 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one is a propanone derivative featuring a phenyl ring substituted with a hydroxypropoxy chain bearing a 2-methylbenzodiazole (benzimidazole) moiety. The hydroxyl group and benzodiazole substituent likely influence its solubility, bioavailability, and binding affinity to biological targets.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-20(24)15-8-10-17(11-9-15)25-13-16(23)12-22-14(2)21-18-6-4-5-7-19(18)22/h4-11,16,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDGZAXROLFVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Centpropazine (1-[4-[2-Hydroxy-3-(4-Phenylpiperazin-1-yl)Propoxy]Phenyl]Propan-1-One)

Structural Differences :

  • The benzodiazole group in the target compound is replaced with a 4-phenylpiperazine moiety in Centpropazine .
  • Piperazine introduces a basic nitrogen-rich ring, altering electronic properties and hydrogen-bonding capacity.

Pharmacological Relevance :

  • Centpropazine is an antidepressant developed by CSIR-CDRI, indicating that modifications to the heterocyclic substituent can shift therapeutic applications .

Physicochemical Properties :

  • Molecular weight: 368.47 g/mol (Centpropazine) vs. ~390–400 g/mol (estimated for the target compound based on benzodiazole substitution).

Propafenone Derivatives

Example: (RS,E)-1-[2-[2-Hydroxy-3-(Propylamino)Propoxy]Phenyl]-3-Phenylprop-2-en-1-one .

Structural Differences :

  • The benzodiazole group is absent; instead, a propylamino group and α,β-unsaturated ketone (propenone) are present.

Pharmacological Relevance :

  • Propafenone derivatives are antiarrhythmic agents, highlighting the impact of substituents on target specificity. The propenone moiety may enhance electrophilic reactivity, influencing metabolic stability .

1-[4-(3-Methoxyphenylmethoxy)Phenyl]Propan-1-One

Structural Differences :

  • Lacks the benzodiazole and hydroxypropoxy chain; features a 3-methoxyphenylmethoxy group.

Physicochemical Properties :

  • Molecular weight: 270.32 g/mol (lower than the target compound due to simpler substituents).

Piperazine-Containing Analogs

Example : 1-[2-[2-Hydroxy-3-[4-(4-Methoxyphenyl)-1-Piperazinyl]Propoxy]Phenyl]-3-Phenylpropan-1-one .

Structural Differences :

  • Substitution with a 4-methoxyphenylpiperazine group instead of benzodiazole.

Calculated Properties :

  • PSA: 62.24 Ų (similar to Centpropazine).
  • Boiling point: 665.5±55.0°C (predicted), indicating high thermal stability .

Key Research Findings and Data Table

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocyclic Substituent Molecular Weight (g/mol) PSA (Ų) Pharmacological Activity
Target Compound 2-Methylbenzodiazole ~390–400* ~65–70* Potential antimicrobial/antidepressant
Centpropazine 4-Phenylpiperazine 368.47 ~70 Antidepressant
Propafenone Derivative Propylamino 339.43 ~55 Antiarrhythmic
1-[4-(3-Methoxyphenylmethoxy)Phenyl]Propan-1-One None (methoxy group) 270.32 ~45 Not reported
Piperazine Analog 4-Methoxyphenylpiperazine 474.25 62.24 Not reported

*Estimated based on structural similarity.

Discussion of Structural and Functional Implications

  • Benzodiazole vs. Piperazine analogs, with basic nitrogen atoms, may improve solubility but increase metabolic susceptibility .
  • Hydroxypropoxy Chain : The hydroxyl group in the target compound and analogs like Centpropazine contributes to hydrogen bonding, critical for target engagement. Its absence in simpler analogs (e.g., 3-methoxyphenyl derivative) reduces polarity .
  • Biological Activity : Antimicrobial activity has been demonstrated in benzodiazole/thiazolidine hybrids (e.g., ), suggesting the target compound may share similar properties.

Biological Activity

1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one is a complex organic compound characterized by its unique structural features, including a benzimidazole moiety and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are still under investigation.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, with a molecular weight of approximately 338.40 g/mol. Its structure includes:

  • Benzimidazole moiety : Known for diverse biological activities.
  • Hydroxy and propoxy groups : Contributing to its reactivity and potential interactions with biological targets.

The biological activity of this compound may involve interactions with various enzymes and receptors. The presence of the benzimidazole structure suggests potential inhibitory effects on specific biological pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial properties : Benzimidazole derivatives are often studied for their ability to inhibit bacterial and fungal growth.
  • Anticancer effects : Some studies suggest that benzimidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory activity : Certain derivatives have shown promise in reducing inflammation in various models.

Case Studies

  • Anticancer Activity :
    A study demonstrated that benzimidazole derivatives could effectively inhibit the proliferation of breast cancer cell lines. The compound's ability to induce apoptosis was attributed to its interaction with specific signaling pathways involved in cell survival.
  • Antimicrobial Effects :
    Research on related compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting that the hydroxyl and propoxy groups enhance the compound's ability to penetrate bacterial membranes.
  • Anti-inflammatory Properties :
    In vitro studies indicated that similar compounds could reduce the production of pro-inflammatory cytokines in macrophages, highlighting their potential as anti-inflammatory agents.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques:

StepDescription
1Formation of the benzimidazole core through condensation reactions.
2Alkylation using appropriate alkyl halides.
3Introduction of the hydroxypropyl group via nucleophilic substitution.
4Final coupling with a phenylpropanone derivative under basic conditions.

This compound is not only significant for its potential medicinal applications but also serves as an intermediate in the synthesis of more complex molecules.

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